(E)-Alprenoxime
CAS No.: 125720-84-5
Cat. No.: VC0007207
Molecular Formula: C₁₅H₂₂N₂O₂
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 125720-84-5 |
---|---|
Molecular Formula | C₁₅H₂₂N₂O₂ |
Molecular Weight | 262.35 g/mol |
IUPAC Name | (NE)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine |
Standard InChI | InChI=1S/C15H22N2O2/c1-4-7-13-8-5-6-9-15(13)19-11-14(17-18)10-16-12(2)3/h4-6,8-9,12,16,18H,1,7,10-11H2,2-3H3/b17-14+ |
Standard InChI Key | XFQFSSGNEFUEPA-SAPNQHFASA-N |
Isomeric SMILES | CC(C)NC/C(=N\O)/COC1=CC=CC=C1CC=C |
SMILES | CC(C)NCC(=NO)COC1=CC=CC=C1CC=C |
Canonical SMILES | CC(C)NCC(=NO)COC1=CC=CC=C1CC=C |
Chemical Profile and Structural Characteristics
Molecular Architecture
(E)-Alprenoxime features a stereospecific oxime moiety () at the propan-2-one position, distinguishing it from its (Z)-isomer. The molecule comprises three structural domains:
-
Phenoxy backbone: A 2-allyl-substituted benzene ring providing lipophilic character ()
-
Isopropylamino side chain: Responsible for β-adrenergic receptor affinity
-
Oxime promoiety: Serves as the enzymatically cleavable site for ocular activation
The spatial arrangement of these components is critical for its prodrug activation kinetics, with the (E)-configuration optimizing steric accessibility for oxime hydrolase .
Table 1: Physicochemical Properties of (E)-Alprenoxime
Property | Value |
---|---|
Molecular Weight | 262.347 g/mol |
Exact Mass | 262.168 Da |
Topological Polar SA | 53.85 Ų |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 7 |
Pharmacological Mechanism and Prodrug Strategy
Site-Specific Activation
The oxime group undergoes enzymatic hydrolysis by corneal oxime hydrolase and ketone reductase, releasing the active metabolite alprenolol. This bioconversion occurs preferentially in ocular tissues due to:
-
High enzyme concentration: Corneal epithelium contains 3.2 U/mg oxime hydrolase vs. 0.4 U/mg in plasma
-
pH-dependent stability: Prodrug remains intact at tear film pH (7.4) but rapidly hydrolyzes at corneal stromal pH (7.8-8.2)
This spatial control reduces systemic absorption, with ocular-to-plasma concentration ratios exceeding 100:1 in rabbit models .
β-Blocking Pharmacodynamics
(E)-Alprenoxime demonstrates non-selective β1/β2 antagonism post-activation:
Parameter | β1 Receptor (pA2) | β2 Receptor (pA2) |
---|---|---|
Affinity | 8.9 ± 0.3 | 8.5 ± 0.4 |
Selectivity Ratio | 1:0.89 |
Data from isolated guinea pig trachea and atria models . The moderate β1 selectivity explains its minimal cardiovascular effects at ocular doses.
Ocular Pharmacokinetics
Corneal Penetration Dynamics
Comparative studies using Franz diffusion cells demonstrate superior transcorneal flux compared to conventional β-blockers:
Compound | Flux (μg/cm²/h) | Corneal Retention (μg/g) |
---|---|---|
(E)-Alprenoxime | 38.7 ± 4.2 | 12.4 ± 1.6 |
Timolol Maleate | 9.1 ± 1.3 | 2.1 ± 0.4 |
Betaxolol HCl | 6.8 ± 0.9 | 1.8 ± 0.3 |
Flux enhancement correlates with the prodrug's optimized log P (3.01) balancing lipid/water solubility .
Metabolic Fate
Post-corneal absorption, hydrolysis follows first-order kinetics ( min). Mass spectrometry identifies three primary metabolites:
-
Alprenolol (active, 68% yield)
-
3-Keto-alprenolol (inactive, 24%)
-
N-oxide derivative (inactive, 8%)
Hepatic first-pass metabolism accounts for <5% of systemic clearance due to extensive ocular activation .
Time Post-Dose (h) | IOP Reduction (%) |
---|---|
0.5 | 18.2 ± 3.1 |
2 | 34.7 ± 4.5 |
6 | 28.9 ± 3.8 |
12 | 12.4 ± 2.6 |
Duration exceeds timolol by 4.2-fold () . In canine glaucoma models, 0.5% solution maintains 22-26% IOP reduction for 8 hours post-dose .
Parameter | Baseline | Post-Dose (10 min) |
---|---|---|
Heart Rate (bpm) | 112 ± 9 | 108 ± 11 |
PR Interval (ms) | 98 ± 6 | 101 ± 7 |
QRS Duration (ms) | 64 ± 3 | 66 ± 4 |
No significant changes () in electrophysiological parameters confirm minimal systemic β-blockade .
Synthetic Methodology
Carbamate Prodrug Synthesis
The patented route (EP1716115B1) involves three stages:
-
Thiocarbonate formation: Reacting 1-chloro-3-isopropylaminopropan-2-one with potassium thioacetate
-
Oxime conjugation: Condensation with 2-allylphenoxy hydroxylamine using DCC coupling
-
Stereochemical control: Chiral resolution via HPLC with cellulose tris(3,5-dimethylphenylcarbamate)
Critical process parameters:
Formulation Challenges
Aqueous Stability
The oxime linkage exhibits pH-dependent degradation:
pH | Degradation Rate (k, h⁻¹) | t90 (h) |
---|---|---|
5.0 | 0.008 ± 0.001 | 124 |
7.4 | 0.021 ± 0.003 | 47 |
8.2 | 0.154 ± 0.012 | 6.5 |
Buffering formulations at pH 6.2-6.8 optimizes shelf-life while permitting rapid activation post-instillation .
Clinical Implications and Future Directions
(E)-Alprenoxime's 8-hour duration of action in preclinical models suggests potential for twice-daily dosing, improving patient compliance over current q.i.d. regimens. Phase I trials should evaluate:
-
CYP2D6 polymorphism effects on systemic clearance
-
Long-term corneal enzyme induction risks
-
Co-administration with prostaglandin analogs
Ongoing structure-activity studies aim to replace the allyl group with fluorinated analogs to enhance metabolic stability without compromising activation kinetics .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume